molecular formula C13H10F3NO3 B2637378 Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate CAS No. 1346526-84-8

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B2637378
CAS No.: 1346526-84-8
M. Wt: 285.222
InChI Key: KJPOLAQGBBIMJP-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and a benzyl ester at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl ester moiety offers versatility for further chemical modifications, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

benzyl 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOLAQGBBIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(trifluoromethyl)ethanone can react with an amide under basic conditions to form the oxazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl bromide is commonly used as the benzylating agent.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

The oxazole ring system, which is present in Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate, is known for its significant biological activity. Research has shown that derivatives of oxazoles exhibit anticancer properties. For instance, studies have demonstrated that compounds with similar oxazole structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .

Case Study:
A recent study synthesized several oxazole derivatives and tested their cytotoxicity against human leukemia cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than the widely used chemotherapeutic agent doxorubicin, suggesting that this compound could be a promising candidate for further development in cancer therapy .

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundMCF-7TBD
DoxorubicinMCF-710.38

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Compounds with trifluoromethyl groups are known to enhance biological activity due to their electronegative nature, which can influence the interaction between the drug and its biological targets.

Case Study:
Research on N-alkyl derivatives of 4-(trifluoromethyl)benzoyl hydrazine revealed moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential as antimicrobial agents . This suggests that this compound could be explored further for similar applications.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors under controlled conditions. The introduction of different substituents can significantly alter the biological activity of the compound.

Synthesis Overview:

  • Starting materials include benzyl alcohol and trifluoroacetic anhydride.
  • The reaction proceeds through a series of steps including esterification and cyclization to form the oxazole ring.
  • Structural modifications can be introduced to enhance solubility or target specificity.

Mechanism of Action

The mechanism by which Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Notes

  • Missing data (e.g., melting point) for the target compound are inferred from structural analogs.
  • Thiazole derivatives generally exhibit higher thermal stability than oxazoles due to sulfur’s polarizability .
  • The benzyl ester’s lipophilicity may necessitate formulation strategies to enhance bioavailability in aqueous environments .

Biological Activity

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of Oxazole Derivatives

Oxazole derivatives, particularly those with trifluoromethyl substitutions, have been recognized for their unique properties that enhance biological activity. The presence of the trifluoromethyl group often improves pharmacokinetic profiles and increases lipophilicity, which can lead to better membrane permeability and bioavailability .

Pharmacological Activities

Anticancer Activity
Research has shown that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and U-20S (osteosarcoma) cells. In vitro studies indicated that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects
this compound also shows promise in reducing inflammation. Compounds in this class have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies reveal that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Antimicrobial Properties
The antimicrobial activity of oxazole derivatives has been documented extensively. These compounds can inhibit bacterial growth and show effectiveness against various strains, including resistant ones. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxazole derivatives act as enzyme inhibitors, targeting specific proteins involved in cancer progression or inflammation.
  • Cell Cycle Modulation : These compounds can induce cell cycle arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : They often trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.

Case Studies

Several studies have investigated the biological activity of similar oxazole compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was tested against a panel of cancer cell lines, demonstrating an average IC50 value around 92.4 μM across various types, indicating moderate cytotoxicity .
  • Anti-inflammatory Assessment : Another study reported that a related compound exhibited significant inhibition of COX-2 with an IC50 value of 0.02 μM, showcasing its potential as a therapeutic agent for inflammatory diseases .

Research Findings Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryCOX-1 and COX-2 inhibition
AntimicrobialDisrupts bacterial cell wall synthesis

Q & A

Q. Q1: What are the recommended synthetic routes for preparing Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound’s synthesis typically involves esterification or nucleophilic substitution reactions. For example:

  • Esterification : Reacting 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid with benzyl chloride in the presence of a base (e.g., DCC/DMAP) under anhydrous conditions.
  • Nucleophilic Substitution : Using benzyl alcohol and a trifluoromethyl-containing oxazole precursor activated via a leaving group (e.g., Cl or Br).
    Yield optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Catalytic amounts of iodine may enhance trifluoromethyl group incorporation .

Q. Q2: What analytical techniques are essential for verifying the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents or byproducts.
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm benzyl ester protons (δ 5.2–5.4 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in 19^{19}F NMR).
  • Elemental Analysis : Validate empirical formula (e.g., C14_{14}H12_{12}F3_3NO3_3) with <0.4% deviation .

Advanced Research Questions

Q. Q3: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL-2018 for structure solution, incorporating anisotropic displacement parameters for non-H atoms. ORTEP-3 can visualize thermal ellipsoids to assess bond distortion .
  • Key Metrics : Analyze the oxazole ring’s planarity (deviation <0.02 Å) and C-F bond lengths (1.32–1.35 Å) to confirm electronic effects of the trifluoromethyl group .

Q. Q4: How should researchers address contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) in derivatives of this compound?

Methodological Answer: Contradictions often arise from dynamic processes or paramagnetic impurities:

  • Variable-Temperature NMR : Perform experiments at 25°C to -40°C to detect rotational barriers in the benzyl ester or oxazole ring.
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to simulate NMR spectra and compare with experimental data.
  • Hyphenated Techniques : LC-MS/MS can identify degradation products causing signal interference .

Q. Q5: What strategies mitigate challenges in functionalizing the oxazole ring while preserving the trifluoromethyl group?

Methodological Answer:

  • Protecting Groups : Temporarily protect the trifluoromethyl group with silyl ethers during electrophilic substitution.
  • Metal-Mediated Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions under mild conditions (e.g., 50°C, Na2_2CO3_3 base) to avoid CF3_3 cleavage.
  • Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy to halt reactions before side-product formation .

Data-Driven Research Applications

Q. Q6: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with catalytic metal centers (e.g., Pd or Ru).
  • DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the oxazole ring.
  • Solvent Effects : Include PCM models in Gaussian simulations to account for solvation energy barriers .

Q. Q7: What are the implications of the compound’s logP value for its application in drug-discovery pipelines?

Methodological Answer:

  • Experimental logP : Determine via shake-flask method (octanol/water partition) or HPLC retention time extrapolation.
  • Design Implications : A high logP (>3) suggests membrane permeability but may require structural tweaks (e.g., adding polar substituents) to balance solubility.
  • QSAR Modeling : Use Schrödinger’s QikProp to correlate logP with bioavailability in lead optimization .

Conflict Resolution in Published Data

Q. Q8: How to reconcile discrepancies in reported biological activity of analogs across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, normalizing IC50_{50} values using Z-score transformations.
  • Assay Validation : Replicate experiments under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO2_2).
  • Structural Clustering : Group analogs by substituent patterns (e.g., para-substituted benzyl vs. ortho-substituted) to identify activity trends .

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